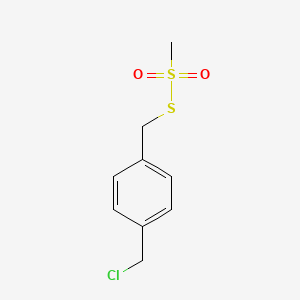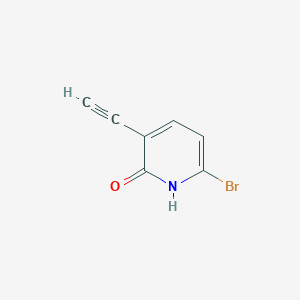
S-(4-(Chloromethyl)benzyl) methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-(Chloromethyl)benzyl) methanesulfonothioate: is a chemical compound with the molecular formula C₉H₁₁ClO₂S₂ and a molecular weight of 250.77 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-(Chloromethyl)benzyl) methanesulfonothioate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanesulfonothioate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-(Chloromethyl)benzyl) methanesulfonothioate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as thiols, to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Thiols are commonly used as nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.
Major Products Formed:
Mixed Disulfides: Formed from the reaction with thiols.
Oxidized or Reduced Derivatives: Depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
S-(4-(Chloromethyl)benzyl) methanesulfonothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: Employed in biochemical studies to modify proteins and peptides by forming mixed disulfides with thiol groups.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological thiols.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of S-(4-(Chloromethyl)benzyl) methanesulfonothioate involves its reactivity with thiol groups. The compound reacts specifically and rapidly with thiols to form mixed disulfides . This reaction is facilitated by the presence of the chloromethyl group, which acts as an electrophile, and the methanesulfonothioate group, which provides the nucleophilic sulfur atom.
Comparación Con Compuestos Similares
- S-(4-(Chloromethyl)phenyl) methanesulfonothioate
- S-(4-(Bromomethyl)benzyl) methanesulfonothioate
- S-(4-(Methylthio)benzyl) methanesulfonothioate
Comparison: S-(4-(Chloromethyl)benzyl) methanesulfonothioate is unique due to its specific reactivity with thiols to form mixed disulfides . Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable reagent in various chemical and biochemical applications.
Propiedades
Fórmula molecular |
C9H11ClO2S2 |
|---|---|
Peso molecular |
250.8 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-(methylsulfonylsulfanylmethyl)benzene |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,12)13-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
Clave InChI |
MVVBKOIDPZGIJU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCC1=CC=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)







